N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-dimethoxybenzamide
Description
N-{1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-dimethoxybenzamide is a structurally complex small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at position 1. This core is linked via a 3-methylpyrazole moiety to a 2,4-dimethoxybenzamide group.
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-15-6-9-21(16(2)10-15)32-24-20(13-29-32)25(28-14-27-24)33-23(11-17(3)31-33)30-26(34)19-8-7-18(35-4)12-22(19)36-5/h6-14H,1-5H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJBNCNVRBBZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by fused pyrazolo[3,4-d]pyrimidine and pyrazolyl moieties, along with a 2,4-dimethylphenyl group and a 2,4-dimethoxybenzamide group. Its molecular formula is , indicating a rich composition of carbon, hydrogen, nitrogen, and oxygen atoms.
1. Anti-Cancer Properties
Preliminary studies suggest that this compound exhibits significant anti-cancer potential. It has been shown to inhibit specific kinases involved in tumor growth and progression. For instance:
- Kinase Inhibition : The compound selectively inhibits several kinases associated with cancer cell signaling pathways, potentially leading to reduced tumor proliferation.
2. Anti-Inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways effectively:
- Mechanism of Action : The compound acts on cyclooxygenase (COX) enzymes, particularly COX-II, which are crucial in the inflammatory response.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| N-{...} | 0.25 | 5 |
| Celecoxib | 0.40 | - |
3. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties as well. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In vitro Studies : A study demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 0.39 to 0.75 µM .
- In vivo Studies : Animal models treated with the compound showed reduced tumor size compared to controls and improved survival rates in models of aggressive cancers.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The target compound differs from its analogs primarily in the substituents on the benzamide ring and the pyrazolo[3,4-d]pyrimidine core. Below is a comparative analysis of structurally related compounds:
Substituent Effects on Properties
- Lipophilicity and Solubility : The 2,4-dimethoxy groups on the target compound likely enhance its lipophilicity compared to the 4-ethoxy () or 2-methoxy () analogs. Fluorine or chlorine substituents () may increase metabolic stability but reduce solubility .
- Fluorine’s electronegativity () could alter binding specificity .
Pharmacological Potential
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives in and act as kinase inhibitors, suggesting the target compound may share similar mechanisms .
Preparation Methods
Core Pyrazolo[3,4-d]pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with β-diketones or cyanocarbonyl compounds . For example:
Step 1: Formation of 4-Chloropyrazolo[3,4-d]pyrimidine
-
Reactants : 5-Amino-3-methyl-1H-pyrazole and ethyl cyanoacetate.
-
Conditions : Reflux in ethanol with catalytic piperidine (3–5 h).
-
Mechanism : Cyclization via nucleophilic attack and dehydration .
Step 2: Substitution at Position 4
-
The 4-chloro intermediate undergoes nucleophilic aromatic substitution with 2,4-dimethylphenylamine in dimethylformamide (DMF) at 80–100°C for 6–8 h .
Introduction of the 3-Methyl-1H-pyrazol-5-yl Group
The 1H-pyrazol-5-yl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic displacement:
Step 3: Coupling with 3-Methyl-1H-pyrazole-5-boronic Acid
-
Reactants : 4-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidine and 3-methyl-1H-pyrazole-5-boronic acid.
-
Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃, toluene/water (3:1), 90°C, 12 h .
Benzamide Functionalization
The final step involves amidating the pyrazole nitrogen with 2,4-dimethoxybenzoyl chloride:
Step 4: Amidation Reaction
-
Reactants : 1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine and 2,4-dimethoxybenzoyl chloride.
-
Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature, 4–6 h .
-
Workup : Precipitation with ice-cwater, recrystallization from ethanol.
Characterization and Analytical Data
The synthesized compound is characterized using spectroscopic and chromatographic methods:
Optimization and Challenges
Key challenges include:
-
Regioselectivity : Ensuring substitution occurs at the pyrimidine C4 position, which is achieved using bulky amines to direct reactivity .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require careful drying to prevent hydrolysis .
Comparative Analysis of Synthetic Routes
The table below contrasts methods for analogous compounds:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclocondensation | Piperidine/EtOH, reflux | 65–75% | >95% |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/water | 70% | 90% |
| Amidation | TEA/DCM, 0°C–RT | 60–68% | 98% |
Scalability and Industrial Relevance
The route is scalable to gram-scale with minor yield reductions (~5–10% at >10 g). Industrial adaptation would require:
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with carbonitrile or formimidate intermediates. For example, Liu et al. () describe a multi-step process starting from 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, reacting with trimethyl orthoformate to form a pyrazolo[3,4-d]pyrimidine core. Subsequent coupling with carboxylic acids (using EDCl, DMAP, and HOBt in DMF) yields amide derivatives. Similar methods can be adapted for the target compound by substituting aryl groups and optimizing reaction conditions (e.g., POCl₃-mediated cyclization at 120°C, as in ) .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?
Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and pyrazole/pyrimidine ring vibrations).
- NMR (¹H/¹³C) : For resolving substituent positions and verifying regioselectivity. For example, in related pyrazole-carboxylic acid derivatives ( ), ¹H NMR distinguishes methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~6.8–8.0 ppm).
- X-ray crystallography : To unambiguously determine molecular geometry. SHELX programs ( ) are widely used for refinement, particularly for resolving torsional angles in heterocyclic systems .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Control reaction conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres to avoid side reactions.
- Purification : Employ column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
- Monitor intermediates : Validate each step via TLC or LC-MS, as described in for pyrazolo[3,4-d]pyrimidine intermediates .
Advanced Research Questions
Q. How can computational methods aid in optimizing the compound’s synthesis or biological activity?
- Molecular docking : To predict binding affinities with target proteins (e.g., kinases or receptors). For example, highlights pyrazole-carbothioamide derivatives docked into enzyme active sites to guide structural modifications.
- DFT calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity or spectroscopic data, as demonstrated for pyrazole-carboxylic acids in .
Q. What strategies resolve contradictions in crystallographic data for structurally similar analogs?
- Twinned data refinement : Use SHELXL ( ) for high-resolution or twinned datasets, leveraging its robust algorithms for handling partial occupancy or disordered solvent molecules.
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., ’s pyrazoline derivatives) to identify common torsional deviations or hydrogen-bonding patterns .
Q. How can solubility and formulation challenges be addressed for in vitro/in vivo studies?
- Co-solvent systems : Use DMSO-water mixtures ( ) or cyclodextrin inclusion complexes to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in for pyrazole-methanol derivatives .
Q. What experimental approaches validate the compound’s biological mechanism of action?
- Kinase inhibition assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values against target enzymes.
- Cellular uptake studies : Employ LC-MS or fluorescent tagging (e.g., dansyl derivatives) to quantify intracellular concentrations, as described in for related pyrazolo-pyrimidines .
Methodological Considerations
Q. How to troubleshoot low yields in the final amidation step?
- Activating agents : Replace EDCl/HOBt with newer reagents like HATU or DMTMM for better coupling efficiency.
- Solvent optimization : Switch to THF or dichloromethane if DMF causes side reactions ().
- Temperature control : Perform reactions at 0–4°C to minimize racemization or decomposition .
Q. What are best practices for analyzing regioselectivity in pyrazole-pyrimidine fusion reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
